2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide
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Description
The compound “2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide” is a complex organic molecule. It is a derivative of 2-amino-3-cyano-4H-chromenes , which are structural core motifs that have received increasing attention due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method was proposed for the synthesis of substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates containing a nitrile substituent in the thiophene ring by reacting the corresponding 3-thienylimino-3H-furan-2-ones with primary alcohols .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The three fused five- and six-membered rings in a similar compound, 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran, are virtually coplanar .Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from similar compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Also, the reaction mechanism of similar compounds includes the formation of intermediates from cyanoacetohydrazide and other reactants, which then undergo intramolecular ring closure .Future Directions
properties
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N,N-dicyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O2S/c1-38-28-19-17-24(18-20-28)29-21-31(25-11-5-2-6-12-25)35-33(30(29)22-34)39-23-32(37)36(26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2,5-6,11-12,17-21,26-27H,3-4,7-10,13-16,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBUBSIUKRFGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide |
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